

Neoareothin vs. Areothin: A Comparative Analysis of Anti-HIV Activity

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Compound of Interest

Compound Name: Neoareothin

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This guide provides a comparative overview of the anti-HIV activity of **neoareothin** and its structural analog, areothin. Both are γ -pyrone polyketide natural products that have demonstrated potential as inhibitors of HIV replication.^{[1][2]} While direct comparative data for **neoareothin** is limited in publicly available literature, this guide leverages data from highly potent synthetic derivatives of **neoareothin** to provide a substantive comparison with areothin.

Data Presentation: Anti-HIV Activity and Cytotoxicity

The following tables summarize the quantitative data on the anti-HIV efficacy and cytotoxic profiles of areothin and a potent synthetic derivative of **neoareothin**, designated as compound #7.^{[1][3]} Compound #7, where the para-nitrophenyl moiety of the parent compound is replaced by a 4-trifluoromethylphenyl group, exhibits significantly improved anti-HIV activity and cellular safety.^[1]

Compound	Assay Type	Cell Line	Virus Strain	Parameter	Value	Reference
Aureothin	HIV Replication Inhibition	LC5-RIC	Not Specified	IC50	<10 nM	[4]
Neoaureothin Derivative (Compound #7)	HIV Replication Inhibition	Primary Human Cells	Not Specified	IC90	<45 nM	[2]

Table 1: Comparative Anti-HIV Activity. IC50 (Half-maximal Inhibitory Concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. IC90 represents the concentration required for 90% inhibition.

Compound	Assay Type	Cell Line	Parameter	Value	Reference
Aureothin	Cytotoxicity	Not Specified	CC50	~2.27 μ M	[1] [3]
Neoaureothin Derivative (Compound #7)	Cytotoxicity	Not Specified	CC50	>10 μ M	[1]

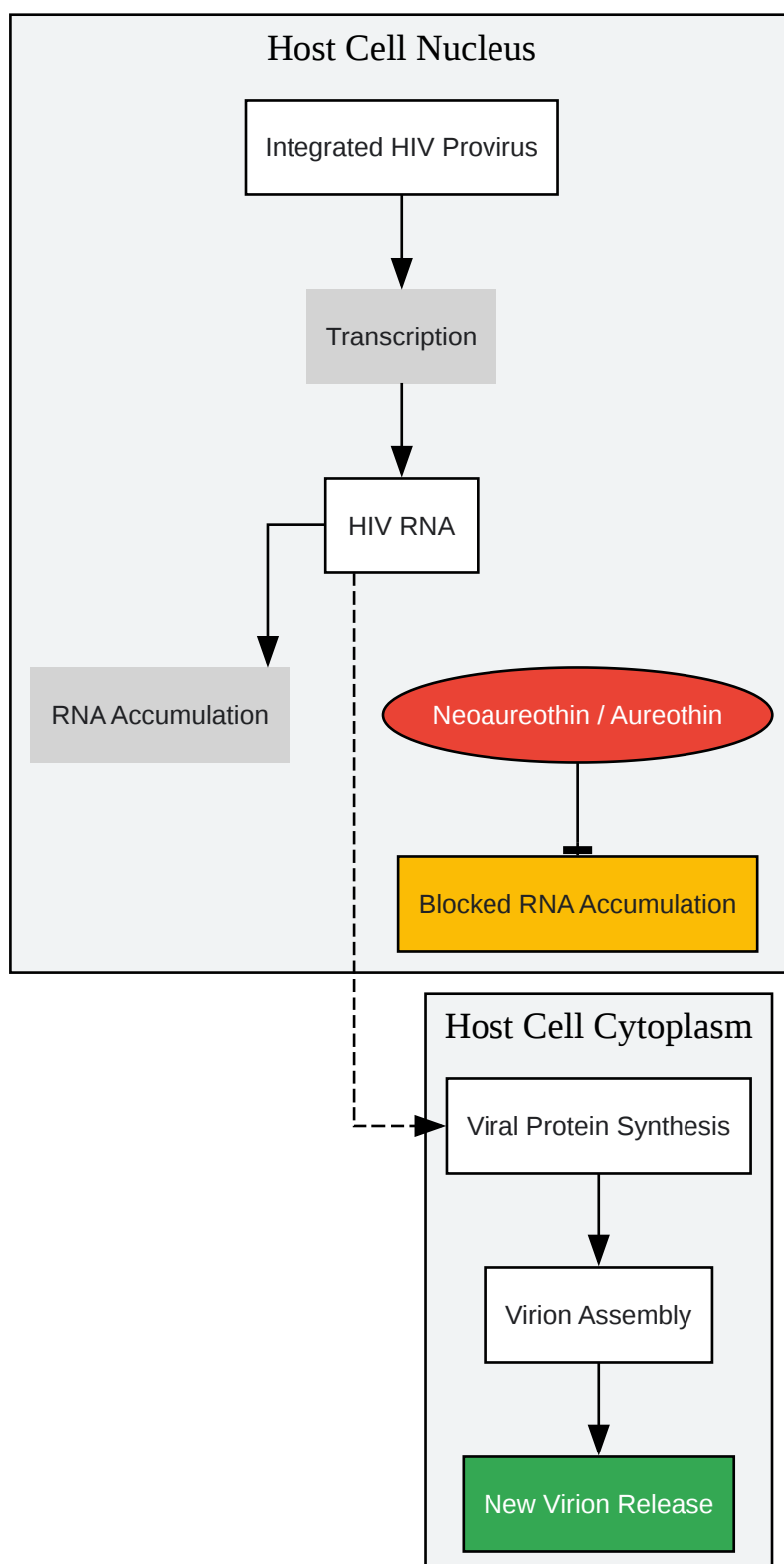
Table 2: Comparative Cytotoxicity. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of cells.

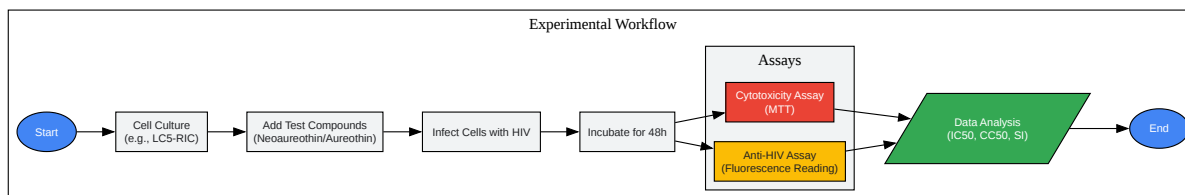
Compound	Selectivity Index (SI = CC50/IC50)	Reference
Aureothin	~194	[1] [3]
Neoaureothin Derivative (Compound #7)	>970	[1] [3]

Table 3: Comparative Selectivity Index. The selectivity index is a ratio that measures the window of therapeutic effect. A higher SI is indicative of a more promising therapeutic candidate.

Mechanism of Action

Neoaureothin and aureothin exhibit a novel mechanism of action, distinct from all currently approved antiretroviral drugs.[2][5] They function as late-phase inhibitors of HIV replication.[4] Instead of targeting early events like reverse transcription or integration, these compounds inhibit the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1][2][4]





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